Superior PPARδ Potency and Subtype Selectivity Versus Elafibranor, Saroglitazar, and Lanifibranor
In a head-to-head GAL4-based transactivation assay in COS-7 cells, seladelpar demonstrated the highest potency for PPARδ (EC50 = 0.020 µM) among four clinically evaluated PPAR agonists, achieving 99.3% efficacy relative to the PPARδ-selective full agonist GW501516 [1]. In contrast, elafibranor activated PPARδ with lower potency (EC50 = 0.120 µM, 6-fold less potent) and also activated PPARα (EC50 = 0.100 µM), establishing it as a dual PPARα/δ agonist [1]. Lanifibranor activated all three PPAR subtypes with EC50 values of 0.008 µM (PPARα), 0.018 µM (PPARδ), and 0.029 µM (PPARγ), classifying it as a pan agonist [1]. Saroglitazar showed preferential activation of PPARα (EC50 = 0.048 µM) and PPARγ (EC50 = 0.370 µM) with weak PPARδ activity [1].
| Evidence Dimension | PPARδ activation potency (EC50) and receptor selectivity profile |
|---|---|
| Target Compound Data | Seladelpar: PPARδ EC50 = 0.020 µM (99.3% efficacy); PPARα EC50 = 1.6 µM; PPARγ EC50 = 5.0 µM |
| Comparator Or Baseline | Elafibranor: PPARδ EC50 = 0.120 µM, PPARα EC50 = 0.100 µM. Lanifibranor: PPARα EC50 = 0.008 µM, PPARδ EC50 = 0.018 µM, PPARγ EC50 = 0.029 µM. Saroglitazar: PPARα EC50 = 0.048 µM, PPARγ EC50 = 0.370 µM |
| Quantified Difference | Seladelpar is 6-fold more potent at PPARδ than elafibranor; Seladelpar exhibits >750-fold selectivity for PPARδ over PPARα, versus elafibranor's near-equipotent dual activation (PPARδ/PPARα ratio ≈ 1.2) |
| Conditions | GAL4-based PPAR transactivation assay in COS-7 cells; maximal responses normalized to subtype-selective full agonists (GW7647 for PPARα, GW501516 for PPARδ, GW1929 for PPARγ) |
Why This Matters
Procurement of seladelpar sodium salt ensures PPARδ-specific pharmacological interrogation, avoiding confounding off-target activation of PPARα and PPARγ that occurs with alternative agonists.
- [1] Kamata S, Honda A, Ishii I. Functional and Structural Insights into the Human PPARα/δ/γ Targeting Preferences of Anti-NASH Investigational Drugs, Lanifibranor, Seladelpar, and Elafibranor. Antioxidants. 2023;12(8):1523. View Source
